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Introduction to Cy5.5 Azide in STORM
Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging

technique that overcomes the diffraction limit of light, enabling visualization of cellular

structures with a resolution of 20-50 nm.[1][2] This method relies on the stochastic

photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off"

state. By precisely localizing these individual blinking events over thousands of frames, a

composite high-resolution image is reconstructed.[1][3]

The choice of fluorophore is critical for achieving high-quality STORM images.[4] An ideal

probe should exhibit high photon output for precise localization, a low on/off duty cycle to

ensure that only a sparse subset of molecules is 'on' at any given time, and high photostability

to allow for a sufficient number of switching events.[4][5]

Cy5.5 is a far-red cyanine dye that can be induced to photoswitch in the presence of specific

imaging buffers containing a primary thiol, making it suitable for dSTORM (direct STORM).[1][4]

The azide functional group on Cy5.5 azide allows for its covalent attachment to biomolecules

that have been metabolically or enzymatically tagged with an alkyne group. This is achieved

through a highly specific and efficient bioorthogonal reaction known as copper-catalyzed azide-

alkyne cycloaddition (CuAAC), a form of "click chemistry".[1] This targeted labeling strategy

enables the specific visualization of proteins, glycans, and other biomolecules with nanoscale

resolution.[1][6]
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Quantitative Performance Data
The performance of a fluorophore in STORM is defined by several key photophysical

parameters. The following table summarizes these properties for Cy5.5, providing a benchmark

for its expected performance in super-resolution imaging.

Property Value Significance in STORM

Excitation Maximum (Ex) ~678 nm[7]

Optimal wavelength for laser

excitation to induce

fluorescence.[1]

Emission Maximum (Em) ~695 nm[7]

Wavelength of maximum

fluorescence emission for

detection.[1]

Molar Extinction Coefficient ~190,000 cm⁻¹M⁻¹[1]

A measure of how strongly the

dye absorbs light; higher

values indicate greater

brightness.[1]

Photon Yield per Switching

Event
High (~6,000 photons)[4]

A high photon count is crucial

for achieving high localization

precision.[4][8]

On/Off Duty Cycle High (~0.007)[4]

A lower duty cycle is generally

preferred to minimize the

overlap of fluorescent signals

from adjacent molecules.[4][5]

Photostability High[1]

Resistance to photobleaching

allows for the collection of a

sufficient number of switching

events for robust image

reconstruction.[1]

Note: While Cy5.5 offers a high photon yield, its relatively high duty cycle may necessitate a

reduction in labeling density to ensure accurate single-molecule localization.[4]
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Experimental Protocols
Protocol 1: Labeling of Intracellular Proteins with Cy5.5
Azide via Click Chemistry
This protocol describes the metabolic labeling of newly synthesized proteins with an alkyne-

containing amino acid analog, followed by covalent attachment of Cy5.5 azide through a click

reaction.

Materials:

Cells of interest cultured on high-precision #1.5H glass coverslips

Methionine-free cell culture medium

L-Azidohomoalanine (AHA) or an alkyne-containing methionine surrogate

Phosphate-buffered saline (PBS)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Click Reaction Cocktail reagents:

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Cy5.5 Azide (or Sulfo-Cy5.5 Azide for a water-soluble option)[1]

Sodium ascorbate (must be freshly prepared)

Procedure:

Metabolic Labeling:

Culture cells on coverslips to the desired confluency.[1]
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Deplete intracellular methionine by incubating cells in pre-warmed methionine-free

medium for 30-60 minutes.[1]

Replace the medium with methionine-free medium supplemented with the alkyne-

containing amino acid analog and incubate for a period determined by the protein

synthesis rate of interest.

Cell Fixation and Permeabilization:

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

Wash the cells twice with PBS.[1]

For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10

minutes.[1]

Wash the cells three times with PBS.[1]

Click Chemistry Reaction:

Prepare the Click Reaction Cocktail immediately before use. For a 500 µL final volume per

coverslip:

To 445 µL of PBS, add 10 µL of a 50 mM CuSO₄ stock solution (final concentration: 1

mM).[1]

Add 25 µL of a 50 mM THPTA stock solution (final concentration: 2.5 mM) and mix

gently.[1]

Add 10 µL of a 1 mM Cy5.5 Azide stock solution in DMSO or water (final concentration:

20 µM).[1]

Initiate the reaction by adding 10 µL of a freshly prepared 500 mM sodium ascorbate

stock solution in water (final concentration: 10 mM) and mix gently.[1]

Aspirate the PBS from the coverslips and add the click reaction cocktail.

Incubate for 30-60 minutes at room temperature, protected from light.[1]
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Wash the cells three times with PBS to remove unreacted reagents.[1] The sample is now

ready for STORM imaging.

Protocol 2: dSTORM Imaging of Cy5.5-Labeled Samples
This protocol provides a general guideline for dSTORM imaging. Specific parameters will need

to be optimized for the microscope setup and the sample.[1]

Materials:

Labeled cells on coverslips from Protocol 1

dSTORM imaging buffer (see composition below)

dSTORM Imaging Buffer Composition: A standard imaging buffer for cyanine dyes like Cy5.5

includes an enzymatic oxygen scavenging system and a primary thiol.[9][10]

Buffer Base (e.g., Buffer B): 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.

[11]

Oxygen Scavenging System (GLOX):

Prepare a GLOX solution containing 14 mg Glucose Oxidase and 50 µL of 17 mg/mL

Catalase in 200 µL of a buffer (e.g., 10 mM Tris, 50 mM NaCl, pH 8.0).[9][11]

Primary Thiol:

β-mercaptoethanol (BME) or mercaptoethylamine (MEA). The final concentration typically

ranges from 50-100 mM.[1]

Procedure:

Prepare Fresh Imaging Buffer: Just before imaging, combine the buffer base, GLOX solution,

and primary thiol. For example, mix 620 µL of Buffer B with 70 µL of 1M MEA and 7 µL of

GLOX solution.[11]

Sample Mounting: Mount the coverslip with the labeled cells onto a microscope slide with a

drop of the freshly prepared dSTORM imaging buffer.[1]
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Microscope Setup and Image Acquisition:

Use a laser line appropriate for Cy5.5 excitation (e.g., 640-647 nm).[1]

Illuminate the sample with high laser power to induce photoswitching of the Cy5.5

molecules into the dark state.[9] Total internal reflection fluorescence (TIRF) illumination is

often used to reduce background fluorescence.[9]

Acquire a series of 10,000 to 40,000 images with short exposure times (e.g., 10-50 ms).[1]

A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of

fluorophores from the dark state to the fluorescent state if necessary.[1]

Data Analysis:

Use appropriate software to localize the single-molecule blinking events in each frame

with sub-pixel accuracy.[1]

Reconstruct the final super-resolution image from the accumulated localizations.[1]
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Issue Possible Cause Suggested Solution

Low Labeling Efficiency

Suboptimal metabolic labeling;

Inactive click chemistry

reagents.

Optimize concentration and

incubation time for the

metabolic label. Ensure the

sodium ascorbate solution is

freshly prepared.[1]

High Background
Incomplete washing; Non-

specific binding of the dye.

Ensure thorough washing after

labeling. Use a high-quality

Cy5.5 azide. Include a "no-

click" control (omitting the

copper catalyst).[1]

Poor Photoswitching
Suboptimal imaging buffer;

Incorrect laser power.

Optimize the thiol

concentration in the imaging

buffer. Ensure the buffer is

fresh and deoxygenated.

Adjust laser power to balance

switching and photobleaching.

[1]
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Caption: Experimental workflow for STORM imaging using Cy5.5 azide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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